molecular formula C11H9NO3 B1592907 5-Methoxyquinoline-3-carboxylic acid CAS No. 1361091-98-6

5-Methoxyquinoline-3-carboxylic acid

Cat. No. B1592907
Key on ui cas rn: 1361091-98-6
M. Wt: 203.19 g/mol
InChI Key: IQTWNFKXMYNHOP-UHFFFAOYSA-N
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Patent
US07977354B2

Procedure details

A solution of ethyl 5-methoxyquinoline-3-carboxylate (2.31 g, 10 mmol) prepared in stage B of example 2 and LiOH (0.4 g, 20 mmol) in THF (20 mL) and water (0.5 mL) was refluxed for 2 hours. After cooling, the solvents were evaporated under vacuum. The solid residue was used in the next step without further purification.
Name
ethyl 5-methoxyquinoline-3-carboxylate
Quantity
2.31 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:10]=1[CH:11]=[C:12]([C:19]([O:21]CC)=[O:20])[CH:13]=[N:14]2)C1C=CC=CC=1.[Li+].[OH-]>C1COCC1.O>[CH3:1][O:8][C:9]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:10]=1[CH:11]=[C:12]([C:19]([OH:21])=[O:20])[CH:13]=[N:14]2 |f:1.2|

Inputs

Step One
Name
ethyl 5-methoxyquinoline-3-carboxylate
Quantity
2.31 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C2C=C(C=NC2=CC=C1)C(=O)OCC
Name
Quantity
0.4 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The solid residue was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
COC1=C2C=C(C=NC2=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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